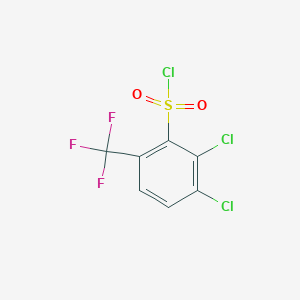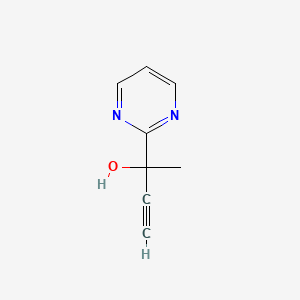
2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetonitrile
Descripción general
Descripción
2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetonitrile (FMFPA) is an organic compound that has been studied extensively in the scientific research community due to its unique properties and potential applications. FMFPA is a fluorinated acetonitrile that has a variety of uses in the laboratory setting, ranging from synthesis to biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Chemical Reactivity and Formation of Impurities
- A study reported unusual reactivity of a similar compound, 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, which led to the loss of three fluorine atoms and the formation of a trimeric compound. This was analyzed using NMR and MS/MS studies, proposing an unprecedented mechanism (Stazi et al., 2010).
Electrochemical Fluorination
- Electrochemical fluorination has been explored as a method for modifying compounds including the use of tetrabutylammonium fluoride (TBAF). This approach was tested on various compounds, including 2-fluoro-2-(phenylthio)acetate, demonstrating the influence of several parameters like oxidation potential and temperature (Balandeh et al., 2017).
Synthesis of Fluorinated Compounds
- The synthesis of trifluoromethylated analogues of organic compounds, including pyrimidin-2(1H)-ones, has been investigated. This research presents methods for creating complex fluorinated structures, which are important in various fields like pharmaceuticals (Sukach et al., 2015).
Fluoromethylation of C-C Multiple Bonds
- Studies have focused on the catalytic fluoromethylation of carbon-carbon multiple bonds. This process is significant in creating structurally diverse organofluorine compounds, which are valuable in medicinal chemistry (Koike & Akita, 2016).
High-Performance Polymer Synthesis
- Research on the synthesis of high glass-transition temperature polymers using bisfluoro monomers has been conducted. These polymers exhibit outstanding thermal stability and solubility in organic solvents, making them suitable for various industrial applications (Huang et al., 2007).
Propiedades
IUPAC Name |
2-[2-fluoro-5-methyl-3-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4N/c1-6-4-7(2-3-15)9(11)8(5-6)10(12,13)14/h4-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVGYQVRNXNXCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(F)(F)F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















